molecular formula C8H7FN2O4 B13956412 4-Fluoro-N-methoxy-3-nitrobenzamide CAS No. 348165-46-8

4-Fluoro-N-methoxy-3-nitrobenzamide

Cat. No.: B13956412
CAS No.: 348165-46-8
M. Wt: 214.15 g/mol
InChI Key: SNLCZVKLSOXOHD-UHFFFAOYSA-N
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Description

4-Fluoro-N-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of benzamide, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-methoxy-3-nitrobenzamide typically involves the nitration of 4-fluoroaniline followed by the introduction of the methoxy group. One common method includes the following steps:

    Nitration: 4-Fluoroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-fluoro-3-nitroaniline.

    Methoxylation: The nitroaniline derivative is then reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Major Products

    Reduction: 4-Fluoro-N-methoxy-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methoxy-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrobenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide: Contains an additional methyl group, which can influence its chemical properties and applications.

Uniqueness

4-Fluoro-N-methoxy-3-nitrobenzamide is unique due to the combination of the fluorine, methoxy, and nitro groups on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

348165-46-8

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

4-fluoro-N-methoxy-3-nitrobenzamide

InChI

InChI=1S/C8H7FN2O4/c1-15-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

SNLCZVKLSOXOHD-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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